REACTION_CXSMILES
|
[C:1](=[O:4])([O-:3])[O-:2].[Na+:5].[Na+].[B:7]([O-:10])([O-])[O-:8].[Na+].[Na+].[Na+].[OH:14][OH:15]>>[C:1]([O-:4])([O-:3])=[O:2].[C:1]([O-:4])([O-:3])=[O:2].[OH:14][OH:15].[OH:14][OH:15].[OH:14][OH:15].[Na+:5].[Na+:5].[Na+:5].[Na+:5].[B:7]([O:10][O-:14])=[O:8].[Na+:5] |f:0.1.2,3.4.5.6,8.9.10.11.12.13.14.15.16,17.18|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
sodium borate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Further, the order of mixing
|
Type
|
ADDITION
|
Details
|
addition
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)([O-])[O-].C(=O)([O-])[O-].OO.OO.OO.[Na+].[Na+].[Na+].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
B(=O)O[O-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |